molecular formula Cl2HOP B14697377 Phosphorodichloridous acid CAS No. 25404-03-9

Phosphorodichloridous acid

Cat. No.: B14697377
CAS No.: 25404-03-9
M. Wt: 118.88 g/mol
InChI Key: ZDTQJPVEXIUREJ-UHFFFAOYSA-N
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Description

Phosphorodichloridous acid, also known as dichlorophosphinic acid, is an organophosphorus compound with the chemical formula HCl2PO. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role as an intermediate in the production of other phosphorus-containing compounds.

Preparation Methods

Phosphorodichloridous acid can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl3) with water. The reaction is highly exothermic and must be controlled carefully to prevent violent reactions. The general reaction is as follows:

PCl3+H2OHCl2PO+HCl\text{PCl}_3 + \text{H}_2\text{O} \rightarrow \text{HCl}_2\text{PO} + \text{HCl} PCl3​+H2​O→HCl2​PO+HCl

In industrial settings, this compound is produced by the controlled hydrolysis of phosphorus trichloride. The reaction conditions typically involve the use of a solvent such as chloroform or dichloromethane to moderate the reaction and prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Phosphorodichloridous acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid (H3PO4) using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: It can be reduced to form phosphorous acid (H3PO3) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can undergo substitution reactions with alcohols to form phosphorodichloridous esters. For example, reacting with methanol (CH3OH) forms methyl dichlorophosphite (CH3Cl2PO).

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alcohols for esterification. The major products formed from these reactions are phosphoric acid, phosphorous acid, and various phosphorodichloridous esters.

Scientific Research Applications

Phosphorodichloridous acid has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: It is used in the synthesis of biologically active phosphorus compounds, which are studied for their potential therapeutic applications.

    Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which are explored for their efficacy in treating various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals that require phosphorus-containing intermediates.

Mechanism of Action

The mechanism of action of phosphorodichloridous acid involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows it to participate in various chemical reactions, forming new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present.

Comparison with Similar Compounds

Phosphorodichloridous acid can be compared with other similar compounds such as:

    Phosphorous acid (H3PO3): Unlike this compound, phosphorous acid has three hydroxyl groups and is less reactive.

    Phosphoric acid (H3PO4): Phosphoric acid is a fully oxidized form of phosphorus and is more stable compared to this compound.

    Methyl dichlorophosphite (CH3Cl2PO): This compound is an ester of this compound and is used in similar applications but has different reactivity due to the presence of the methyl group.

This compound is unique due to its high reactivity and ability to form a wide range of phosphorus-containing compounds, making it a valuable intermediate in chemical synthesis.

Properties

IUPAC Name

dichlorophosphinous acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2HOP/c1-4(2)3/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTQJPVEXIUREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2HOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456005
Record name Phosphorodichloridous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25404-03-9
Record name Phosphorodichloridous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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